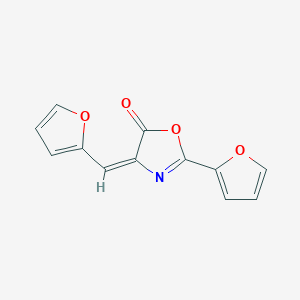
2-(2-furyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, commonly known as FFO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FFO is a member of the oxazole family and is known for its unique chemical structure, which makes it an interesting target for synthetic chemists.
Aplicaciones Científicas De Investigación
FFO has been extensively studied for its potential therapeutic applications. Some of the most promising areas of research include its anticancer, antifungal, and antimicrobial properties. Studies have shown that FFO has potent antiproliferative activity against a variety of cancer cells, including breast, lung, and prostate cancer. FFO has also been shown to exhibit antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, FFO has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The exact mechanism of action of FFO is not fully understood, but studies have suggested that it may act by inhibiting various cellular processes. For example, FFO has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FFO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FFO has been shown to inhibit the growth of fungal cells by disrupting the cell wall and membrane.
Biochemical and Physiological Effects:
FFO has been shown to have several biochemical and physiological effects. In vitro studies have shown that FFO can inhibit the growth and proliferation of cancer cells, fungal cells, and bacterial cells. FFO has also been shown to induce apoptosis in cancer cells, which may make it a promising candidate for cancer therapy. Additionally, FFO has been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FFO in lab experiments is its unique chemical structure, which makes it an interesting target for synthetic chemists. Additionally, FFO has been shown to exhibit potent biological activity against a variety of cancer cells, fungal cells, and bacterial cells, which makes it a promising candidate for drug development. However, one of the limitations of using FFO in lab experiments is its complex synthesis method, which may make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for research on FFO. One area of research is to investigate its potential as a therapeutic agent for cancer, fungal infections, and bacterial infections. Additionally, researchers may explore the use of FFO as a lead compound for drug development, which may involve modifying its chemical structure to improve its biological activity and pharmacokinetic properties. Finally, researchers may investigate the mechanisms of action of FFO in more detail, which may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of FFO is a complex process that involves several steps. The most common method for synthesizing FFO is through the reaction of furfural with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to cyclization with phosphorus oxychloride to form the oxazole ring. The final step involves the condensation of the oxazole ring with an aldehyde to form FFO.
Propiedades
IUPAC Name |
(4E)-2-(furan-2-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-12-9(7-8-3-1-5-15-8)13-11(17-12)10-4-2-6-16-10/h1-7H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFUPQCUCDQER-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)
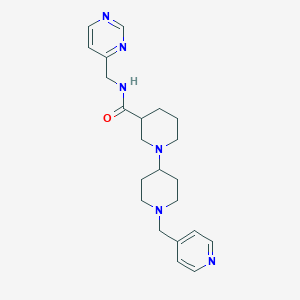
![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
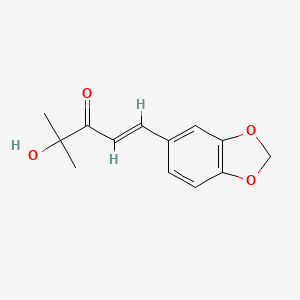
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)
![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
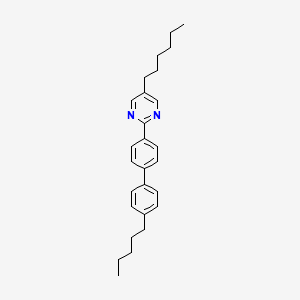
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)
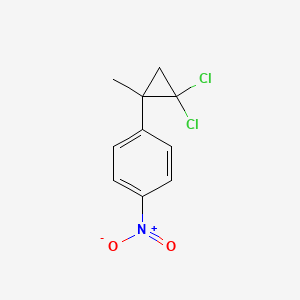
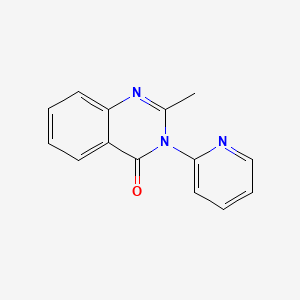
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)